molecular formula C13H21N3O B13811597 3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine

3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine

Cat. No.: B13811597
M. Wt: 235.33 g/mol
InChI Key: VKETYIRKRDHWGJ-UHFFFAOYSA-N
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Description

3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine is a heterocyclic compound that features a unique structure combining piperidine and oxazoloazepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a piperidine derivative with an oxazoloazepine precursor can be carried out in the presence of a suitable catalyst and solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, facilitated by reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Methyl-4-piperidinyl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine is unique due to its specific combination of piperidine and oxazoloazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

3-(1-methylpiperidin-4-yl)-6,7,8,8a-tetrahydro-5H-[1,2]oxazolo[5,4-b]azepine

InChI

InChI=1S/C13H21N3O/c1-16-8-5-10(6-9-16)12-11-4-2-3-7-14-13(11)17-15-12/h4,10,13-14H,2-3,5-9H2,1H3

InChI Key

VKETYIRKRDHWGJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NOC3C2=CCCCN3

Origin of Product

United States

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